

# Physical and chemical properties of 1-Acetyl-2-imidazolidinone

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## Compound of Interest

Compound Name: 1-Acetyl-2-imidazolidinone

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## An In-depth Technical Guide to 1-Acetyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to **1-Acetyl-2-imidazolidinone**. The information is intended to support research, development, and quality control activities involving this compound.

## Introduction

**1-Acetyl-2-imidazolidinone**, with the CAS Number 5391-39-9, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis and the pharmaceutical industry.<sup>[1]</sup> Structurally, it consists of an imidazolidinone ring N-acetylated at position 1. This feature makes it a useful building block for the synthesis of more complex molecules, including pharmaceutical agents.<sup>[2]</sup> It is notably used as a synthetic reagent in the preparation of the antihypertensive compound moxonidine.<sup>[3]</sup><sup>[4]</sup> It is also identified as Clonidine EP Impurity A.<sup>[3]</sup><sup>[4]</sup>

## Physical and Chemical Properties

**1-Acetyl-2-imidazolidinone** is a white to off-white crystalline solid at room temperature.<sup>[2]</sup><sup>[3]</sup> A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2][3][5]
Molecular Weight	128.13 g/mol	[2][3][5]
Appearance	White to off-white crystalline powder/solid	[1][2][3]
Melting Point	173-175 °C, 182-186 °C, 190-192 °C	[2][3][6]
Boiling Point	133 °C @ 760 mmHg	[7]
Density	1.237 g/cm <sup>3</sup>	[3]
Solubility	Soluble in water and organic solvents. Sparingly soluble in Chloroform and DMSO. Slightly soluble in Methanol (with heating).	[1][3]
pKa (Predicted)	12.11 ± 0.20	[1][3]
Refractive Index	1.492	[3]

Note on Melting Point: There is a notable variation in the reported melting points across different sources, which may be attributed to the purity of the substance and the analytical method used.

## Synthesis Protocols

The most commonly cited method for the synthesis of **1-Acetyl-2-imidazolidinone** is the acetylation of 2-imidazolidinone using acetic anhydride.[4][8][9] Variations of this procedure exist, affecting reaction conditions, yield, and purity of the final product.

The synthesis process can be generalized into the following key stages: reaction, isolation, and purification.



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General workflow for the synthesis of **1-Acetyl-2-imidazolidinone**.

This protocol is based on the reaction of 2-imidazolidinone with acetic anhydride at an elevated temperature.

- Materials:
  - 2-Imidazolidinone (5.18 g, 60.2 mmol)
  - Acetic anhydride (50 mL)
  - Cold ethanol
- Procedure:
  - To a 100 mL round-bottom flask, add 2-imidazolidinone and acetic anhydride.[\[4\]](#)[\[8\]](#)
  - Place the flask in an oil bath and stir the mixture at 150 °C for 1 hour.[\[4\]](#)[\[8\]](#)
  - After the reaction is complete, cool the mixture to room temperature.[\[4\]](#)[\[8\]](#)
  - Collect the precipitated solid by filtration.[\[4\]](#)[\[8\]](#)
  - Wash the solid with a small amount of cold ethanol.[\[4\]](#)[\[8\]](#)
  - The resulting product is colorless solid **1-acetyl-2-imidazolidinone** (4.94 g, 64.1% yield).[\[4\]](#)[\[8\]](#)

An alternative method utilizes acetyl chloride as the acetylating agent in a suitable solvent.

- Materials:
  - 2-Imidazolidinone (25.8 parts by weight)

- Dry tetrahydrofuran (350 parts by volume)
- Acetyl chloride (23.6 parts by weight) in tetrahydrofuran (100 parts by volume)
- Nitromethane (for recrystallization)
- Procedure:
  - Prepare a suspension of 2-imidazolidinone in dry tetrahydrofuran in a reaction vessel cooled to 0 °C.[\[10\]](#)
  - Over a period of 60 minutes, add the solution of acetyl chloride in tetrahydrofuran dropwise to the suspension.[\[10\]](#)
  - Stir the mixture for 3 hours at room temperature.[\[10\]](#)
  - Blow dry air through the solution for a period of time.[\[10\]](#)
  - Remove the solvent under vacuum.[\[10\]](#)
  - Recrystallize the residue from boiling nitromethane to obtain the final product.[\[10\]](#)

## Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for determining the purity of **1-Acetyl-2-imidazolidinone** and for quantifying it as a potential impurity in other pharmaceutical compounds.[\[5\]](#)[\[11\]](#)

A reverse-phase HPLC (RP-HPLC) method has been developed for the determination of **1-Acetyl-2-imidazolidinone** as a genotoxic impurity in Tizanidine Hydrochloride.[\[11\]](#)

- Stationary Phase: Symmetry ODS (75 x 4.6) mm, 5µm.[\[11\]](#)
- Mobile Phase: A mixture of 550 ml of phosphate buffer (pH 2.5) and 450 ml of acetonitrile.[\[11\]](#)
- Flow Rate: Isocratic at 1.0 ml/minute.[\[11\]](#)
- Detection: UV at 240 nm.[\[11\]](#)

- Injection Volume: 10  $\mu$ L.[11]

This method demonstrated linearity in the range of 2  $\mu$ g/mL to 15  $\mu$ g/mL for the analyte.[11]

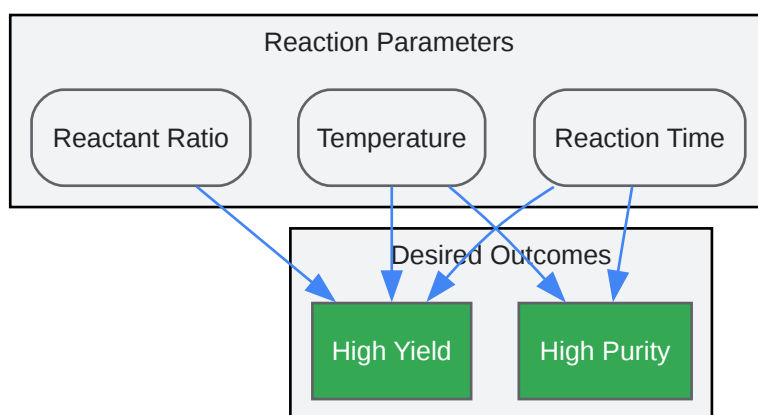
## Safety and Handling

Based on available safety data sheets, **1-Acetyl-2-imidazolidinone** is considered hazardous and may cause serious eye irritation.[7][12]

- Handling Precautions:
  - Use in a well-ventilated area.[13]
  - Wear appropriate personal protective equipment, including eye and face protection.[7]
  - Avoid contact with skin, eyes, and clothing.[13]
  - Wash hands thoroughly after handling.[7]
  - Keep away from heat, sparks, and open flames.[7]
- Storage:
  - Store in a dry, well-ventilated place at room temperature.[3][14]
  - Keep the container tightly closed.[13]
- Incompatible Materials:
  - Strong oxidizing agents.[7]

## Logical Relationship of Synthesis Parameters

The yield and purity of **1-Acetyl-2-imidazolidinone** are dependent on several key reaction parameters. The following diagram illustrates the logical relationship between these parameters and the desired outcomes.



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Key parameters influencing synthesis outcomes.

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